2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid

Catalog No.
S3469442
CAS No.
1639050-53-5
M.F
C5H3NO4S
M. Wt
173.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid

CAS Number

1639050-53-5

Product Name

2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid

Molecular Formula

C5H3NO4S

Molecular Weight

173.15 g/mol

InChI

InChI=1S/C5H3NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h1H,(H,7,8)(H,6,9,10)

InChI Key

GZMAUGAAAMRIDY-UHFFFAOYSA-N

SMILES

C(=C1C(=O)NC(=O)S1)C(=O)O

Canonical SMILES

C(=C1C(=O)NC(=O)S1)C(=O)O

2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid is a complex organic compound characterized by its unique thiazolidinylidene structure, which includes a dioxo group and an acetic acid moiety. Its molecular formula is C12H11NO5SC_{12}H_{11}NO_5S with a molecular weight of approximately 281.29 g/mol. The compound features a thiazolidine ring that contributes to its biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and materials science.

  • Oxidation: The compound can be oxidized to yield sulfoxides or sulfones depending on the oxidizing agents used, such as potassium permanganate.
  • Reduction: Reduction reactions can modify the thiazolidinylidene ring, potentially yielding thiazolidines or other reduced derivatives through reagents like sodium borohydride.
  • Substitution: The phenoxy and hydrazide groups present in the compound can participate in substitution reactions, leading to the formation of new derivatives under specific conditions.

The reaction conditions, including temperature and solvent choice, are critical for optimizing yields and purity of the products formed during these reactions .

Research indicates that 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid exhibits promising biological activities:

  • Antimicrobial Properties: The compound has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.
  • Antihyperglycemic Effects: Some derivatives of thiazolidinediones, including this compound, have been identified as potent antihyperglycemic agents, indicating potential use in diabetes management .

The synthesis of 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid typically involves several steps:

  • Preparation of Thiazolidinylidene Intermediate: This is often achieved through condensation reactions involving appropriate precursors.
  • Reaction with Phenoxy Derivative: The thiazolidinylidene intermediate is then reacted with a phenoxy derivative to form the final product.
  • Use of Reagents: Common reagents include methanesulfonic acid and dichloromethane to facilitate these reactions.

Industrial production methods are less documented but would likely involve scaling up laboratory syntheses while optimizing conditions for yield and environmental sustainability .

The applications of 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid span various fields:

  • Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent makes it significant in drug development.
  • Materials Science: The unique properties of this compound may enable its use in developing materials with specific electronic or optical characteristics.
  • Biological Research: Investigations into its interactions with biological molecules can provide insights into therapeutic mechanisms .

Studies focusing on the interaction of 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid with biological targets have shown that it may modulate enzyme activities or receptor functions. These interactions are crucial for understanding its mechanism of action and therapeutic potential. Research has also explored its efficacy in combination with other compounds to enhance its biological effects .

Several compounds share structural similarities with 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,4-ThiazolidinedioneContains a thiazolidine ringKnown for its insulin-sensitizing properties
Thiazolidinedione DerivativesVarious substitutions on the thiazolidine ringUsed primarily in diabetes treatment
2-(4-Oxo-1,3-thiazolidin-5-ylidene)acetic acidSimilar dioxo structureInvestigated for anti-inflammatory properties

The uniqueness of 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid lies in its specific combination of functional groups and potential dual activity as both an antimicrobial and anticancer agent. This positions it distinctively within the broader category of thiazolidine-related compounds .

Traditional Organic Synthesis Approaches

Knoevenagel Condensation Strategies

Knoevenagel condensation remains a cornerstone in synthesizing thiazolidinedione derivatives. This reaction involves the nucleophilic addition of an activated methylene compound to an aldehyde, followed by dehydration to form a carbon-carbon double bond. In the context of 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid derivatives, thiazolidinedione (TZD) reacts with substituted aldehydes under basic conditions. For instance, the use of pyrrolidine as a catalyst demonstrated superior efficacy compared to piperidine, achieving 100% conversion of TZD when reacted with 4-methoxybenzaldehyde. The reaction proceeds via a two-step mechanism: initial nucleophilic attack on the carbonyl group, followed by elimination of water to yield the desired benzylidene-TZD product (Figure 1).

Table 1: Conversion Rates of TZD with Different Aldehydes and Catalysts

AldehydeCatalystConversion Rate (%)
4-NitrobenzaldehydePiperidine85
4-NitrobenzaldehydePyrrolidine92
4-MethoxybenzaldehydePiperidine95
4-MethoxybenzaldehydePyrrolidine100

Data adapted from studies on Knoevenagel condensation.

The electronic nature of the aldehyde substituent significantly influences reactivity. Electron-donating groups, such as methoxy, enhance the electrophilicity of the carbonyl carbon, facilitating higher conversion rates.

Diels-Alder Reaction Pathways

Diels-Alder reactions have been employed to construct complex thiazolidinedione derivatives. Although specific protocols for 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid are limited in the literature, analogous systems demonstrate the utility of this cycloaddition. For example, hetero-Diels-Alder reactions between 5-ylidene-4-thioxo-2-thiazolidinone and dienophiles like norbornene yield fused thiopyrano[2,3-d]thiazole scaffolds. These reactions are stereoselective, often producing regioisomers with distinct biological activities. While direct applications to the acetic acid derivative require further exploration, the mechanistic principles remain transferable.

Green Chemistry Innovations

Deep Eutectic Solvent-Mediated Synthesis

Deep eutectic solvents (DES) have emerged as sustainable alternatives to conventional organic solvents. A choline chloride:N-methylurea DES system achieved remarkable success in synthesizing 19 thiazolidinedione derivatives, with yields ranging from 21.49% to 90.90%. DES acts as both solvent and catalyst, enhancing reaction efficiency while minimizing waste. For instance, the condensation of TZD with 4-chlorobenzaldehyde in this medium produced (Z)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione in 87.3% yield.

Table 2: Yields of Selected Thiazolidinedione Derivatives in DES

AldehydeYield (%)
4-Methoxybenzaldehyde90.9
4-Nitrobenzaldehyde84.2
4-Chlorobenzaldehyde87.3
Benzaldehyde76.5

Data from green synthesis studies using DES.

The DES system’s hydrogen-bonding network facilitates proton transfer, accelerating the rate-determining dehydration step.

Solvent-Free Mechanochemical Approaches

Solvent-free mechanochemical methods, though less documented for this specific compound, represent a promising frontier. These techniques rely on mechanical energy to drive reactions, eliminating solvent use and reducing energy consumption. While current literature lacks explicit examples for 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid, analogous thiazolidinedione syntheses suggest potential applicability. For instance, ball-milling thiourea and α-chloroacetic acid under solvent-free conditions could theoretically yield the TZD core, though empirical validation is needed.

Catalyst Systems and Reaction Optimization

Choline Chloride-Based Catalytic Frameworks

Choline chloride, a quaternary ammonium salt, has been instrumental in DES formulations. Its combination with hydrogen-bond donors like urea or N-methylurea creates a synergistic catalytic environment. In the synthesis of rhodanine derivatives, choline chloride:urea DES achieved yields comparable to traditional methods while reducing reaction times. This system’s versatility extends to TZD derivatives, where it enhances substrate solubility and stabilizes reactive intermediates.

Biocatalytic Methods Using Saccharomyces cerevisiae

Biocatalytic approaches utilizing Saccharomyces cerevisiae remain underexplored for this compound. Current literature focuses on chemical catalysts, but microbial systems offer potential for enantioselective synthesis. Future research could investigate engineered yeast strains to catalyze Knoevenagel condensations or asymmetric reductions, leveraging their enzymatic machinery for sustainable production.

Structure-Dependent Bacterial Growth Inhibition

The antimicrobial activity of 2-(2,4-dioxo-5-thiazolidinylidene)acetic acid is closely tied to its molecular architecture. The Z-configuration of the exocyclic double bond at the 5-position of the thiazolidinone ring facilitates planar alignment with bacterial target proteins, while the acetic acid substituent enhances solubility and target affinity [2] [3]. Studies demonstrate potent bactericidal effects against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimal inhibitory concentrations (MIC) as low as 4 μM [4] [5].

The compound disrupts bacterial membrane integrity through dual mechanisms:

  • Competitive inhibition of penicillin-binding protein 2a (PBP2a) in MRSA, bypassing β-lactam resistance mechanisms.
  • Chellation of divalent cations essential for cell wall biosynthesis, particularly Mg²⁺ and Ca²⁺, impairing teichoic acid incorporation [4].

Table 1 illustrates the compound’s activity spectrum against multidrug-resistant strains:

Bacterial StrainMIC₉₀ (μM)MBC₉₀ (μM)
MRSA (NRS384)48
VRSA (VRS1)416
VRE (E. faecium HM-968)864

Data adapted from broth microdilution assays [5]. The carboxylic acid group proves critical—esterification or amidation reduces potency by 4–8 fold, highlighting its role in target engagement [4].

Fungal Cell Wall Disruption Pathways

While direct evidence against fungal pathogens remains limited, structural analogs suggest potential chitin synthase inhibition. The thiazolidinone core may mimic UDP-N-acetylglucosamine, the natural substrate of chitin synthase B (CHS3), through electronic complementarity. Molecular docking studies predict a binding energy of −8.2 kcal/mol at CHS3’s active site, with hydrogen bonding between the carboxylic acid and Arg³⁸⁷ residue [3]. In Candida albicans, this interference could destabilize hyphal growth phases, though empirical validation is pending.

Antidiabetic and Cardioprotective Hybrid Derivatives

PPAR-γ Agonist Activity in Glucose Metabolism

The compound’s thiazolidinone scaffold shares structural homology with thiazolidinedione (TZD) insulin sensitizers. In silico analyses reveal strong binding to peroxisome proliferator-activated receptor gamma (PPAR-γ) ligand-binding domain (RMSD 1.2 Å vs. rosiglitazone), mediated by:

  • Hydrogen bonds between the carboxylic acid and Ser³⁴²/His⁴⁴⁹
  • π-π stacking of the thiazolidinone ring with Phe³⁶³ [3]

In 3T3-L1 adipocytes, 10 μM treatment upregulates GLUT4 translocation by 2.3-fold and enhances insulin-stimulated glucose uptake by 68% versus controls [3]. Hybrid derivatives incorporating pyridyl substituents at N-3 show improved PPAR-γ transactivation (EC₅₀ = 0.7 μM) while avoiding TZD-associated edema through selective coactivator recruitment.

Amino Acid Conjugates for Dual Therapeutic Action

Conjugation with L-proline or L-glutamine yields prodrugs with enhanced tissue distribution and dual AMPK-PPAR-γ activation. The L-proline conjugate demonstrates:

  • 92% oral bioavailability vs. 43% for parent compound
  • Synergistic inhibition of hepatic gluconeogenesis (IC₅₀ = 1.8 μM)
  • 40% increase in cardiac output in diabetic cardiomyopathy models via AMPK-mediated fatty acid oxidation [3]

These hybrids mitigate hyperglycemia while improving myocardial efficiency—a critical advance for diabetes-associated cardiovascular complications.

Anti-Inflammatory and Antioxidant Efficacy

Lipoxygenase Inhibition Dynamics

The α,β-unsaturated ketone moiety enables potent 15-lipoxygenase-1 (15-LOX-1) inhibition through a two-step mechanism:

  • Reversible competitive inhibition (Kᵢ = 0.8 μM) via H-bonding with His⁵⁴⁵
  • Irreversible inactivation through Michael addition to Cys⁶⁴⁰ [3]

In macrophage RAW264.7 cells, 25 μM treatment reduces leukotriene B4 synthesis by 83% and prostaglandin E2 by 67%, outperforming zileuton (58% and 49%, respectively). The carboxylic acid group’s ionization state modulates selectivity—protonated forms favor 5-LOX inhibition, while deprotonated species target 15-LOX [3].

Reactive Oxygen Species Scavenging Capacity

Electrochemical analyses reveal a redox potential of +0.31 V vs. SHE, enabling sequential radical neutralization:

  • Superoxide dismutation via thiazolidinone ring oxidation
  • Hydroxyl radical quenching through H-abstraction from the methylene bridge
  • Singlet oxygen scavenging by conjugated π-system [2] [3]

In tert-butyl hydroperoxide-stressed hepatocytes, 50 μM pretreatment reduces malondialdehyde levels by 72% and restores glutathione peroxidase activity to 89% of baseline. The Z-configuration enhances antioxidant efficacy by 3.5-fold versus E-isomers due to orbital orientation effects [2].

Descriptor Selection for Lipoxygenase Inhibition

The development of robust QSAR models for 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid requires careful selection of molecular descriptors that capture the essential structural features governing lipoxygenase inhibitory activity. Comprehensive descriptor analysis has identified several key categories of molecular parameters that demonstrate significant correlations with biological activity [1] [2].

Topological descriptors represent the fundamental structural framework of the molecule and provide crucial information about molecular complexity and connectivity patterns. The Randic topological index (R), Balaban topological index (J), and Wiener topological index (W) have shown strong correlations with inhibitory activity, with correlation coefficients ranging from 0.69 to 0.87 [2] [3]. These indices capture the branching patterns and overall molecular topology that influence enzyme-substrate interactions at the lipoxygenase active site.

Electronic descriptors, particularly the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), along with dipole moment (μ), provide essential information about electron density distribution and reactivity patterns [2]. The HOMO-LUMO energy gap serves as a critical parameter for predicting molecular stability and reactivity, with values typically ranging from 3.5 to 5.2 eV for thiazolidinone derivatives. These electronic properties directly influence the compound's ability to form stable enzyme-inhibitor complexes through favorable orbital interactions.

Geometric descriptors encompass molecular volume, surface area, and three-dimensional shape parameters that determine steric complementarity with enzyme active sites [4] [5]. The H-GETAWAY descriptors, particularly HATS5m (leverage-weighted autocorrelation with lag 5, weighted by atomic masses), have demonstrated exceptional utility in describing three-dimensional molecular shape effects on biological activity. The HATS5m descriptor captures the spatial distribution of atomic masses within the molecule, providing insights into how structural modifications affect binding affinity [4].

Hydrophobicity parameters, primarily represented by the logarithm of the octanol-water partition coefficient (log P), serve as fundamental predictors of membrane permeability and bioavailability [6]. For 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid derivatives, optimal log P values typically range from 1.5 to 3.5, balancing aqueous solubility with lipophilic character necessary for cellular uptake and target engagement.

Kier molecular connectivity indices (0χ, 0χv, 1χ, 1χv, 2χ, 2χv) provide detailed information about branching patterns and molecular connectivity, with particular emphasis on heteroatom contributions [2]. These descriptors have shown strong predictive power for biological activity, with correlation coefficients exceeding 0.80 in many QSAR models. The valence connectivity indices (χv) incorporate atomic valence information, providing more refined descriptions of electronic effects on molecular properties.

Shape indices (κ1, κα1, κα2, κα3) quantify molecular flexibility and three-dimensional geometry, with κα3 showing particularly strong correlation (r = 0.667) with antimicrobial activity in thiazolidinone derivatives [3]. These descriptors capture the degree of molecular branching and shape complexity, which directly influences enzyme active site recognition and binding specificity.

Validation of Predictive Statistical Frameworks

The validation of QSAR models for 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid requires comprehensive statistical analysis to ensure model reliability and predictive capability. Multiple validation strategies have been employed to assess model performance and establish confidence in structure-activity predictions [7] [8].

Internal validation procedures utilize cross-validation techniques to assess model stability and overfitting potential. Leave-one-out cross-validation (LOO-CV) has consistently yielded q² values exceeding 0.62 for thiazolidinone QSAR models, indicating robust internal predictive capability [2]. The high q² values, combined with low standard error of prediction (SEP), demonstrate the models' ability to accurately predict biological activity for compounds within the training set chemical space.

External validation represents the most stringent test of model predictive power, utilizing independent test sets to evaluate model performance on previously unseen compounds. External validation studies have demonstrated R²ext values ranging from 0.70 to 0.88 for various thiazolidinone derivatives, confirming the models' ability to accurately predict activity for new chemical entities [7] [8]. The consistent performance across multiple external validation sets provides strong evidence for model robustness and generalizability.

Statistical significance assessment employs multiple criteria to evaluate model quality and reliability. The Fisher F-test has consistently yielded highly significant results (p < 0.001) for developed QSAR models, indicating that the observed correlations are statistically meaningful rather than artifacts of random chance [2]. Additionally, the lack-of-fit (LOF) parameter values below 0.03 demonstrate excellent model fit quality, with minimal unexplained variance in the biological activity data.

Model applicability domain assessment ensures that predictions are made only for compounds within the chemical space covered by the training set. Williams plots and leverage analysis have been employed to identify potential outliers and define the model's reliable prediction space [8]. Compounds falling within the applicability domain show prediction errors typically below 0.5 log units, providing confidence in the quantitative accuracy of activity predictions.

Bootstrap validation procedures have been implemented to assess model stability and parameter uncertainty. Through repeated sampling and model rebuilding, bootstrap analysis has confirmed the stability of key descriptors and their coefficients, with confidence intervals typically spanning less than 20% of the parameter values [7]. This statistical robustness provides additional confidence in the mechanistic interpretations derived from the QSAR models.

Molecular Docking Studies

Target-Specific Binding Affinity Analysis

Molecular docking investigations of 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid have revealed diverse binding modes and affinities across multiple therapeutic targets, providing insights into the compound's broad pharmacological potential. Comprehensive docking studies have been conducted against key enzymes involved in inflammatory processes, metabolic regulation, and antimicrobial defense mechanisms [1] [9] [10].

Lipoxygenase enzyme binding studies have demonstrated particularly strong affinity, with calculated binding energies ranging from -8.2 to -9.5 kcal/mol [1]. The compound exhibits preferential binding to the 5-lipoxygenase isoform through formation of critical hydrogen bonds with Thr199 and Thr200 residues in the active site. These interactions stabilize the inhibitor-enzyme complex and effectively block substrate access to the catalytic iron center. The binding mode analysis reveals that the thiazolidine ring system occupies the hydrophobic pocket normally reserved for arachidonic acid substrate, while the acetic acid moiety forms ionic interactions with positively charged residues.

Acetylcholinesterase docking studies have yielded binding affinities ranging from -7.8 to -8.9 kcal/mol, indicating significant potential for neurological applications [11] [12]. The compound demonstrates preferential binding to the peripheral anionic site rather than the catalytic active site, suggesting an allosteric inhibition mechanism. Pi-pi stacking interactions with aromatic residues in the enzyme gorge contribute significantly to binding stability, while the carboxylate group forms electrostatic interactions with charged amino acid side chains.

Alpha-glucosidase binding analysis has shown moderate to strong affinity (-6.9 to -8.1 kcal/mol), with the compound demonstrating competitive inhibition characteristics [13] [14]. The binding mode reveals occupation of the enzyme's active site cavity, with the thiazolidine ring positioned to interact with the catalytic aspartate residues. Hydrogen bonding networks formed between the compound and active site residues effectively prevent substrate binding and subsequent hydrolysis reactions.

Carbonic anhydrase isoform selectivity has been demonstrated through differential binding studies with CA IX and CA XII [15]. The compound shows strong affinity for both isoforms (-8.5 to -9.2 kcal/mol for CA IX, -8.3 to -9.0 kcal/mol for CA XII), with zinc coordination playing a critical role in binding stability. The thiazolidine ring system coordinates directly with the catalytic zinc ion, while additional hydrogen bonds with Thr199, Thr200, and Ser132 residues provide selectivity for tumor-associated carbonic anhydrase isoforms.

Bacterial enzyme targeting studies have focused on PhzS from Pseudomonas aeruginosa, revealing binding affinities of -7.5 to -8.6 kcal/mol [10]. The compound demonstrates competitive inhibition against the NADH cofactor, effectively disrupting pyocyanin biosynthesis. The binding mode analysis shows that the compound occupies the NADH binding pocket, with the carboxylate group mimicking the phosphate moieties of the natural cofactor.

Conformational Flexibility in Enzyme Active Sites

The conformational flexibility of 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid plays a crucial role in determining binding specificity and affinity across different enzyme targets. Detailed conformational analysis has revealed multiple low-energy conformations that enable adaptive binding to diverse active site geometries [16] [17] [15].

Thiazolidine ring conformation analysis has identified predominant envelope and half-chair conformations, with interconversion barriers typically ranging from 2 to 8 kcal/mol [16]. The ring puckering parameters indicate moderate flexibility that allows adaptation to different enzyme active site geometries while maintaining favorable orbital overlap for electronic interactions. Crystallographic studies have confirmed the prevalence of envelope conformations in solid-state structures, with root mean square deviations from planarity ranging from 0.0018 to 0.0145 Å [17].

Double bond configuration analysis has established the predominance of Z-configuration for the exocyclic double bond connecting the thiazolidine ring to the acetic acid moiety [15]. This geometric constraint significantly influences the overall molecular shape and binding mode preferences. The Z-configuration creates a more compact molecular structure that facilitates binding to enzyme active sites with restricted spatial dimensions, while the alternative E-configuration would result in extended conformations less compatible with typical enzyme binding pockets.

Dihedral angle flexibility between the thiazolidine ring and acetate group has been characterized through extensive conformational sampling. The preferred dihedral angles range from 47.23° to 58.67°, representing a balance between intramolecular interactions and steric constraints [17]. This conformational flexibility enables the compound to adopt optimal binding geometries for different enzyme targets while maintaining favorable intramolecular interactions that stabilize the bioactive conformation.

Molecular dynamics simulations have provided detailed insights into conformational stability within enzyme active sites. Root mean square deviation (RMSD) analysis typically shows stabilization within 1.6 to 2.8 Å over 100 nanosecond simulation periods, indicating stable enzyme-inhibitor complexes [13] [18]. The relatively low RMSD values suggest minimal conformational perturbation upon binding, indicating that the compound's intrinsic flexibility is well-matched to enzyme active site requirements.

Induced fit mechanisms have been observed in several enzyme-inhibitor complexes, where both the inhibitor and enzyme undergo conformational adjustments to optimize binding interactions [10]. These cooperative structural changes typically involve side chain repositioning in the enzyme active site and minor conformational adjustments in the inhibitor structure. The ability to participate in induced fit binding enhances the compound's selectivity and binding affinity compared to more rigid inhibitor structures.

In Silico ADMET Profiling

Toxicity Prediction Using PROTOX

Comprehensive toxicity assessment of 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid has been conducted using the PROTOX-II web server, providing detailed predictions of acute toxicity, organ-specific toxicity, and mechanistic toxicity pathways [19] [6]. The multi-endpoint toxicity profiling approach enables comprehensive risk assessment and identification of potential safety concerns for drug development applications.

Acute oral toxicity predictions classify the compound in toxicity class 4-5, corresponding to LD50 values ranging from 1600 to 5000 mg/kg [19]. This classification indicates relatively low acute toxicity, comparable to many approved pharmaceutical compounds. The prediction confidence scores range from 0.72 to 1.00, with average molecular similarity to training compounds exceeding 90%, providing high confidence in the toxicity class assignment. The moderate acute toxicity profile suggests acceptable safety margins for therapeutic applications, though appropriate dosing considerations remain essential.

Hepatotoxicity risk assessment reveals moderate to high probability of liver toxicity, with confidence scores ranging from 0.68 to 0.79 [19]. The prediction indicates potential for hepatocellular damage through mechanisms involving mitochondrial dysfunction and oxidative stress. This finding is consistent with known hepatotoxicity patterns observed for thiazolidinedione derivatives, suggesting that liver function monitoring would be advisable during therapeutic use. The hepatotoxicity prediction correlates with structural features including the thiazolidine ring system and carboxylic acid functionality, both of which have been associated with hepatic adverse effects in related compounds [20].

Toxicological pathway analysis has identified several mechanistic pathways of concern, including androgen receptor (AR) binding, nuclear receptor activation, and mitochondrial membrane potential disruption [19]. AR-LBD and NR-AR pathway activation show high confidence scores (0.94-0.96), indicating potential endocrine disruption effects. The mitochondrial membrane potential (MMP) pathway activation (confidence score 0.99) suggests cellular energy metabolism disruption as a primary toxicity mechanism, consistent with the observed hepatotoxicity predictions.

Mutagenicity and genotoxicity assessments indicate low risk for DNA damage and chromosomal aberrations, with confidence scores ranging from 0.80 to 0.95 [19]. The negative predictions for Ames test mutagenicity, chromosomal aberration induction, and micronucleus formation suggest minimal genotoxic potential. This favorable genotoxicity profile supports the compound's development potential, as genotoxic liabilities represent significant regulatory and safety concerns in drug development.

Immunotoxicity predictions reveal moderate risk with confidence scores of 0.52 to 0.65 [19]. The predictions suggest potential for immune system modulation, though the relatively low confidence scores indicate uncertainty in this assessment. The immunotoxicity concerns may relate to the compound's anti-inflammatory activity profile, as immunomodulatory effects can be both therapeutic and potentially adverse depending on the clinical context.

Pharmacokinetic Parameter Optimization

Pharmacokinetic profiling of 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid has been conducted using multiple computational platforms including pkCSM, ADMETlab 2.0, and SwissADME to provide comprehensive predictions of absorption, distribution, metabolism, and excretion properties [21] [6] [22]. The multi-platform approach ensures robust predictions and identification of potential pharmacokinetic liabilities requiring optimization.

Gastrointestinal absorption predictions indicate high absorption potential with confidence scores ranging from 0.85 to 0.95 [21]. The compound demonstrates favorable physicochemical properties for oral bioavailability, including appropriate molecular weight (173.15 g/mol), moderate lipophilicity, and acceptable polar surface area. Lipinski's Rule of Five compliance confirms drug-like characteristics, with no violations of the key parameters governing oral absorption. The high absorption predictions suggest that oral formulation strategies would be viable for therapeutic applications.

Blood-brain barrier permeability assessments reveal low CNS penetration potential, with confidence scores of 0.70 to 0.85 [21]. The limited brain penetration is attributed to the compound's polar carboxylic acid functionality and moderate molecular size. While this property may limit CNS therapeutic applications, it potentially reduces the risk of central nervous system adverse effects, representing a favorable safety characteristic for peripheral therapeutic targets.

P-glycoprotein interaction predictions indicate likely substrate behavior with confidence scores of 0.75 to 0.90 [21]. The compound is predicted to be actively effluxed by P-glycoprotein transporters, potentially affecting absorption, distribution, and elimination kinetics. This efflux liability may require formulation strategies or co-administration with P-glycoprotein inhibitors to achieve optimal therapeutic concentrations. The P-glycoprotein substrate behavior also suggests potential for drug-drug interactions with other P-glycoprotein substrates or modulators.

Cytochrome P450 enzyme interaction profiles reveal moderate CYP3A4 inhibition potential with confidence scores of 0.65 to 0.80 [21]. The predicted inhibition suggests potential for metabolic drug-drug interactions, particularly with co-administered medications that are CYP3A4 substrates. Conversely, CYP2D6 inhibition predictions show low risk (confidence scores 0.60 to 0.75), indicating minimal impact on this important metabolic pathway. The selective CYP3A4 interaction profile requires consideration in clinical development and potential drug combination strategies.

Total clearance predictions indicate moderate elimination rates with confidence scores of 0.70 to 0.85 [21]. The predicted clearance values suggest standard dosing intervals would be appropriate, though individual patient factors may require dose adjustments. The clearance predictions correlate with the compound's physicochemical properties and metabolic stability, providing insights into potential dosing regimens and pharmacokinetic variability.

XLogP3

-0.1

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